molecular formula C18H9ClN2O B12660506 Chloro-12H-phthaloperin-12-one CAS No. 93981-87-4

Chloro-12H-phthaloperin-12-one

Cat. No.: B12660506
CAS No.: 93981-87-4
M. Wt: 304.7 g/mol
InChI Key: WCRBWWJATXDEHF-UHFFFAOYSA-N
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Description

Chloro-12H-phthaloperin-12-one: is a chemical compound with the molecular formula C18H9ClN2O . It is known for its unique structure, which includes multiple aromatic rings and a chlorine atom. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-12H-phthaloperin-12-one typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound .

Chemical Reactions Analysis

Types of Reactions: Chloro-12H-phthaloperin-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Chloro-12H-phthaloperin-12-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chloro-12H-phthaloperin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: this compound is unique due to the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications, making it a valuable compound for research and development .

Properties

CAS No.

93981-87-4

Molecular Formula

C18H9ClN2O

Molecular Weight

304.7 g/mol

IUPAC Name

19-chloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one

InChI

InChI=1S/C18H9ClN2O/c19-13-9-8-10-4-3-7-14-15(10)16(13)21-17(20-14)11-5-1-2-6-12(11)18(21)22/h1-9H

InChI Key

WCRBWWJATXDEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=C(C=C5)Cl)N3C2=O

Origin of Product

United States

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